13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its intricate arrangement of rings and the presence of a nitrophenyl group, which contributes to its distinct chemical properties.
Scientific Research Applications
17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex ring structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, typically starting with the formation of the core pentacyclic structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Mechanism of Action
The mechanism of action of 17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in these interactions, potentially binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 17-Oxapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 17-Azabicyclo[6.6.5]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
What sets 17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione apart is the presence of the nitrophenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23-21-19-15-8-1-2-9-16(15)20(18-11-4-3-10-17(18)19)22(21)24(28)25(23)13-6-5-7-14(12-13)26(29)30/h1-12,19-22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXVKJFURXCER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.